molecular formula C11H14INO4 B1396649 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate CAS No. 170100-69-3

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B1396649
CAS No.: 170100-69-3
M. Wt: 351.14 g/mol
InChI Key: XDKZDUOPFMNJSD-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (Molecular Formula: C11H14INO4, Molecular Weight: 351.14 g/mol) is a protected, iodinated pyrrole derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research . The compound features an iodine atom at the 4-position of the pyrrole ring, making it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce more complex carbon-based frameworks. The simultaneous presence of a robust tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen and a methyl ester on the ring provides orthogonal protection, allowing for selective deprotection and further functionalization under specific reaction conditions . This makes it a valuable scaffold for the synthesis of diverse compound libraries, including potential pharmacologically active molecules. As a reagent, its primary research value lies in its application toward building more complex nitrogen-containing heterocycles, which are common structural motifs in many active pharmaceutical ingredients. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZDUOPFMNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Core Construction

Method A: Paal-Knorr Pyrrole Synthesis

A classical approach involves cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions. For example:

Dicarbonyl precursor + ammonia → pyrrole

Application:
A suitable precursor such as a 1,4-dicarbonyl compound bearing the ester functionalities can be cyclized to form the pyrrole ring, with subsequent functionalization at the 4-position.

Introduction of Ester Groups

Method B: Esterification of Pyrrole Derivatives

Once the pyrrole core is established, ester groups can be introduced through:

Notes:
The tert-butyl ester is often introduced by reaction with tert-butyl alcohol in the presence of a strong acid or via tert-butyl chloroformate derivatives.

Regioselective Iodination at the 4-Position

Method C: Electrophilic Aromatic Substitution (EAS)

Iodination of pyrrole rings is typically achieved via electrophilic substitution using iodine sources such as:

  • Iodine (I₂) with oxidants (e.g., HIO₃, H₂O₂)
  • Iodine monochloride (ICl)

Procedure Example:

Pyrrole derivative + I₂ + oxidant → 4-iodo pyrrole

Reaction Conditions:

  • Mild conditions to prevent over-iodination
  • Use of a solvent like acetic acid or dichloromethane
  • Controlled temperature (0–25°C) to ensure regioselectivity

Selectivity Considerations:
The presence of electron-donating groups (e.g., ester groups) at the nitrogen and other positions influences the electrophilic substitution, favoring substitution at the 4-position due to its activation.

Proposed Synthetic Route for 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Step Description Reagents & Conditions Notes
1 Synthesis of pyrrole core Cyclization of suitable 1,4-dicarbonyl precursor Using acid catalysis (e.g., HCl, p-toluenesulfonic acid)
2 Introduction of tert-butyl ester groups Reaction with tert-butyl chloroformate or tert-butyl alcohol + acid Protecting or esterifying carboxyl groups
3 Methylation at nitrogen Methylation with methyl iodide or dimethyl sulfate To install the methyl group at the nitrogen
4 Regioselective iodination Iodine (I₂) + oxidant (e.g., HIO₃) in acetic acid Conducted at low temperature to favor 4-position substitution

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 1,4-Dicarbonyl + NH₃ Toluene or ethanol Reflux 12–24 h 70–85% Cyclization to pyrrole core
2 tert-Butyl chloroformate DCM 0–25°C 4–8 h 60–75% Esterification of carboxyl groups
3 Methyl iodide Acetone Room temp 2–4 h 80–90% N-methylation
4 Iodine + HIO₃ Acetic acid 0–25°C 2–6 h 50–70% Regioselective iodination at 4-position

Research Findings and Literature Support

  • Electrophilic iodination of pyrroles is well-documented, with regioselectivity influenced by substituents and reaction conditions. Mild oxidants like HIO₃ or H₂O₂ favor mono-iodination at the 4-position, especially when electron-donating groups are present.

  • Esterification techniques for pyrrole derivatives often involve tert-butyl chloroformate or tert-butyl alcohol with acid catalysts, providing high yields of tert-butyl esters.

  • Paal-Knorr synthesis remains a foundational method for pyrrole construction, adaptable for functionalized derivatives.

Chemical Reactions Analysis

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Scientific Research Applications

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal chemistry, the compound’s derivatives may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine/Piperidine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Ring Type Substituents Molecular Weight (g/mol) Key Properties/Applications
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate 170100-69-3 Pyrrole 4-Iodo 351.135 Cross-coupling reactivity
(2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate - Piperidine 4-Hydroxy - Intermediate in Smoothened inhibitor synthesis
1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate - Pyrrolidine 3-Oxo, 5,5-dimethyl - Enhanced electrophilicity due to ketone
1-tert-butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate 203866-18-6 Pyrrolidine 4-Fluoro 265.25 Metabolic stability; chiral applications
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate 647857-74-7 Pyrrolidine 4,4-Difluoro 265.25 Increased rigidity; lipophilicity
1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 171110-72-8 Pyrrolidine 4-Amino (hydrochloride salt) 280.748 Hydrogen bonding; derivatization potential

Key Differences and Implications

Aromatic vs. Saturated Rings :
  • Pyrrole (Aromatic) : The target compound's aromaticity allows for π-π stacking interactions, relevant in materials science and drug design. In contrast, saturated pyrrolidine/piperidine derivatives (e.g., ) exhibit conformational flexibility, impacting binding to biological targets .
Substituent Effects :
  • Iodo vs. Hydroxy/Fluoro/Amino: Iodo (Target Compound): Enables palladium-catalyzed cross-coupling reactions, making it valuable in synthesizing complex molecules . Hydroxy (): Increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability . Fluoro (): Enhances metabolic stability and electronegativity, influencing electron distribution in the ring . Amino (): Provides a site for functionalization (e.g., acylations) and enhances solubility in acidic conditions via salt formation .
Stereochemical Considerations :
  • Diastereomers like (2S,3S)- and (2S,3R)-hydroxypyrrolidine derivatives () exhibit distinct chiral environments, critical for enantioselective synthesis and biological activity .

Biological Activity

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (CAS No. 170100-69-3) is a synthetic organic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O4_{4}I
  • Molecular Weight : 328.14 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring substituted with a tert-butyl group, a methyl group, and an iodine atom, which contributes to its reactivity and potential biological activity.

Physical Properties

  • Purity : ≥97%
  • Appearance : Solid or semi-solid form
  • Storage Conditions : Should be stored in a dry environment at temperatures between 2°C and 8°C.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study on related pyrrole derivatives demonstrated their ability to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing that these compounds can significantly reduce oxidative stress markers in vitro.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. Pyrrole derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are involved in the inflammatory response . This suggests that this compound may be beneficial in treating inflammatory conditions.

Neuroprotective Effects

Neuroprotective studies have highlighted the ability of similar compounds to protect neuronal cells from apoptosis induced by oxidative stress. For instance, research involving SH-SY5Y neuroblastoma cells demonstrated that certain pyrrole derivatives could enhance cell viability against oxidative insults by activating survival signaling pathways such as ERK/MAPK and PI3K/Akt . This indicates a potential therapeutic application for neurodegenerative diseases.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Case Study 1: Neuroprotection Against Oxidative Stress

In a controlled laboratory study, SH-SY5Y cells were treated with tert-butyl hydroperoxide (TBHP), an oxidative stress inducer. The results indicated that treatment with related pyrrole compounds significantly reduced cell death and apoptosis markers. The protective effect was attributed to the activation of ERK and Akt signaling pathways, highlighting the neuroprotective potential of pyrrole derivatives .

Case Study 2: Anticancer Efficacy

In another investigation, various pyrrole derivatives were tested against human cancer cell lines. The study found that these compounds inhibited cell proliferation and induced apoptosis through caspase activation. Notably, the presence of iodine in the structure enhanced the anticancer activity compared to non-substituted analogs .

Q & A

Basic: What are the common synthetic routes for 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate?

Methodological Answer:
The synthesis typically involves sequential protection of the pyrrole ring and regioselective iodination. A general approach includes:

Protection : Introduce tert-butyl and methyl ester groups via carbodiimide-mediated coupling (e.g., DCC/DMAP) to block reactive positions .

Iodination : Use electrophilic iodination agents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C. The tert-butyl group directs iodination to the 4-position due to steric and electronic effects .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization may require controlled stoichiometry of iodinating agents to avoid di-iodination .

Table 1: Example Reaction Conditions for Iodination

ReagentSolventTemp. (°C)Yield (%)Reference
NISDMF0→2565–75
I₂/HNO₃CHCl₃Reflux50–60

Basic: How is the compound characterized in academic research?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. The 4-iodo group deshields adjacent protons (δ ~7.2 ppm for pyrrole-H), while tert-butyl and methyl esters appear as singlets (δ 1.4–1.6 ppm and δ 3.7–3.8 ppm, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (m/z 351.135 for [M+H]⁺). Electrospray ionization (ESI) is preferred for non-volatile derivatives .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities in regiochemistry or stereochemistry .

Advanced: How does the iodo substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 4-iodo group enables Suzuki-Miyaura or Ullmann couplings for functionalization:

Palladium Catalysis : Use Pd(PPh₃)₄ (1–5 mol%) with aryl/alkenyl boronic acids in THF/water. The iodo group’s lower electronegativity (vs. Br/Cl) facilitates oxidative addition .

Selectivity : Competing dehalogenation is minimized by avoiding strong bases (e.g., NaOH). Additives like Cs₂CO₃ improve coupling efficiency .

Monitoring : TLC (Rf shift) and ¹H NMR track aryl group incorporation (loss of pyrrole-H signal at δ 7.2 ppm) .

Table 2: Cross-Coupling Reactivity Comparison

HalogenReaction Rate (Relative)By-Product Risk
I1.0 (reference)Low
Br0.3–0.5Moderate
Cl<0.1High

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected NOE effects or splitting patterns) require:

2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity. For example, HMBC cross-peaks between the iodo group and adjacent carbons validate regiochemistry .

X-ray Diffraction : Single-crystal analysis definitively assigns the structure. SHELXL refinement resolves disorder caused by rotational isomers .

Computational Validation : DFT calculations (B3LYP/6-31G*) simulate NMR shifts to match experimental data .

Basic: What protecting groups are compatible with its synthesis?

Methodological Answer:

  • tert-Butyl (Boc) : Stable under acidic conditions but cleaved by TFA. Used for N-protection to direct iodination .
  • Methyl Ester : Hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O) for further functionalization .
  • Alternatives : Benzyl or allyl esters are less common due to competing side reactions during iodination .

Advanced: What strategies address stereochemical challenges in derivatives?

Methodological Answer:
For stereoisomeric by-products (e.g., cis/trans dihydroxypyrrolidines):

Chiral Auxiliaries : Use (S)- or (R)-proline precursors to enforce configuration during cyclization .

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .

Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers .

Advanced: How to optimize iodination while minimizing over-substitution?

Methodological Answer:

Stoichiometry : Use 1.05–1.1 equiv of NIS to limit di-iodination. Excess reagent increases by-product formation .

Solvent Effects : DMF enhances electrophilicity of iodine, while DCM slows reaction kinetics for better control .

Temperature : Maintain 0–5°C during addition, then warm to RT. Higher temperatures accelerate undesired side reactions .

Table 3: Iodination Optimization Parameters

ParameterOptimal RangeOutcome
NIS Equiv1.05–1.165–75% mono-iodo
Reaction Time2–4 h<5% di-iodo by-product
Quenching AgentNa₂S₂O₃Halogen scavenging

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.